Phthoramycin

Description

Properties

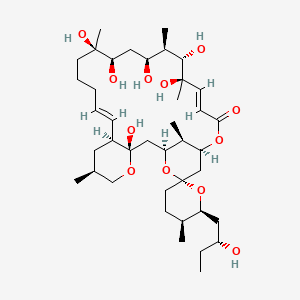

IUPAC Name |

(1S,3S,5'S,6S,6'S,8S,9E,14R,15R,17S,18R,19S,20R,21E,25S,27R,29R)-3,14,15,17,19,20-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5',6,14,18,20,29-hexamethylspiro[4,24,28-trioxatricyclo[23.3.1.03,8]nonacosa-9,21-diene-27,2'-oxane]-23-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H68O12/c1-8-29(41)19-31-25(3)13-17-39(51-31)21-32-27(5)33(52-39)22-40(48)28(18-24(2)23-49-40)12-10-9-11-15-37(6,46)34(43)20-30(42)26(4)36(45)38(7,47)16-14-35(44)50-32/h10,12,14,16,24-34,36,41-43,45-48H,8-9,11,13,15,17-23H2,1-7H3/b12-10+,16-14+/t24-,25-,26+,27-,28+,29+,30-,31-,32-,33-,34+,36-,37+,38+,39+,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVZCZJOQPRHLO-SMUQHDSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1C(CCC2(O1)CC3C(C(O2)CC4(C(CC(CO4)C)C=CCCCC(C(CC(C(C(C(C=CC(=O)O3)(C)O)O)C)O)O)(C)O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C[C@H]1[C@H](CC[C@]2(O1)C[C@H]3[C@@H]([C@@H](O2)C[C@]4([C@@H](C[C@@H](CO4)C)/C=C/CCC[C@@]([C@@H](C[C@@H]([C@H]([C@@H]([C@](/C=C/C(=O)O3)(C)O)O)C)O)O)(C)O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H68O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

741.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119313-46-1 | |

| Record name | Phthoramycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119313461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHTHORAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/298BBM170Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of Phthoramycin: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phthoramycin is a macrolide antibiotic with notable herbicidal and antifungal properties.[1] It was first isolated from the culture broth of the actinomycete strain Streptomyces sp. WK-1875.[1] The discovery of this compound was the result of a screening program aimed at identifying novel inhibitors of cellulose biosynthesis with potential applications in agriculture.[1] This document provides a comprehensive overview of the discovery, biological activity, and proposed biosynthesis of this compound, along with detailed experimental methodologies and data presented for scientific and research purposes.

Physicochemical Properties

This compound is a white powder with the molecular formula C40H68O12 and a molecular weight of 740.47.[1] It is soluble in methanol, ethyl acetate, and chloroform, but insoluble in water and hexane.[1]

Quantitative Data

Table 1: Antifungal and Oomycete Activity of this compound

| Test Organism | MIC (µg/ml) |

| Candida albicans KF-1 | >100 |

| Saccharomyces cerevisiae KF-26 | >100 |

| Aspergillus niger KF-103 | >100 |

| Pyricularia oryzae KF-180 | 6.25 |

| Mucor racemosus IFO 4581 | 3.12 |

| Phytophthora parasitica IFO 4783 | 1.56 |

| Data sourced from[1] |

Table 2: Herbicidal Activity of this compound

| Concentration (µ g/tube ) | Growth Inhibition (%) against Radish | Growth Inhibition (%) against Rice Plant |

| 500 | 100 | 95 |

| 50 | 90 | 85 |

| Data sourced from[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments related to the discovery and characterization of this compound.

Fermentation of Streptomyces sp. WK-1875 for this compound Production

This protocol describes the cultivation of Streptomyces sp. WK-1875 to produce this compound.

-

Inoculum Preparation: A loopful of Streptomyces sp. WK-1875 from a slant culture is inoculated into a 250 ml Erlenmeyer flask containing 50 ml of seed medium (e.g., yeast extract-malt extract broth). The flask is incubated on a rotary shaker at 28°C for 48-72 hours.

-

Production Culture: The seed culture is then transferred to a larger production fermenter containing a suitable production medium (e.g., a soybean meal-based medium). The fermentation is carried out at 28°C with aeration and agitation for 5-7 days.

-

Monitoring: The production of this compound is monitored throughout the fermentation process using a suitable bioassay, such as an antifungal activity assay against a sensitive organism like Pyricularia oryzae.

Isolation and Purification of this compound

This protocol outlines the steps for extracting and purifying this compound from the fermentation broth.

-

Extraction: After fermentation, the culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an equal volume of ethyl acetate. The organic layer, containing the crude this compound, is collected.

-

Concentration: The ethyl acetate extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and assayed for activity.

-

Further Purification: Active fractions are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

Structure Elucidation of this compound

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

-

Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FABMS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule. Advanced 2D NMR techniques, such as COSY, HMQC, and HMBC, are employed to establish the connectivity of atoms within the molecule.

In Vitro Cellulose Biosynthesis Inhibition Assay

This assay is used to determine the inhibitory effect of this compound on cellulose biosynthesis.

-

Enzyme Preparation: A crude enzyme extract containing cellulose synthase is prepared from a suitable source, such as mung bean seedlings.

-

Assay Reaction: The reaction mixture contains the enzyme preparation, UDP-[14C]-glucose (as a substrate), and varying concentrations of this compound. The reaction is incubated at 30°C.

-

Quantification: The amount of [14C]-labeled cellulose produced is quantified by liquid scintillation counting. The percentage of inhibition is calculated by comparing the amount of cellulose synthesized in the presence of this compound to that of a control without the inhibitor. This compound has been shown to cause 63% inhibition at a concentration of 1 mg/ml.[1]

Visualizations

This compound Discovery Workflow

Caption: Workflow for the discovery of this compound.

Proposed Biosynthesis Pathway of this compound

Caption: Precursors for this compound biosynthesis.[1]

Mechanism of Action: Inhibition of Cellulose Biosynthesis

Caption: Inhibition of cellulose synthase by this compound.

References

A Comprehensive Technical Guide to Phthoramycin Production by Streptomyces sp. WK-1875

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the actinomycete strain Streptomyces sp. WK-1875 and its production of the bioactive macrolide, phthoramycin. This compound exhibits significant antifungal and herbicidal properties, primarily through the inhibition of cellulose biosynthesis. This document consolidates available data on the discovery, biological activity, and biosynthesis of this compound, and presents detailed, generalized experimental protocols for the cultivation of the producing organism, as well as the extraction, purification, and biological evaluation of the compound. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery and development.

Introduction to Streptomyces sp. WK-1875 and this compound

Streptomyces sp. WK-1875 is a soil-dwelling actinomycete identified as the producer of this compound, a novel macrolide antibiotic.[1] The discovery of this compound was the result of a screening program aimed at identifying natural products with cellulose biosynthesis inhibitory activity for potential use as herbicides.[1] this compound is a polyketide, with its carbon skeleton derived from eight acetate, six propionate, and one isocaproate unit.[1]

Physicochemical Properties of this compound

This compound is a white powder with the molecular formula C₄₀H₆₈O₁₂ and a molecular weight of 740.47.[1] It is soluble in methanol, ethyl acetate, and chloroform, but insoluble in water and hexane.[1]

Biological Activity of this compound

This compound demonstrates a range of biological activities, most notably its antifungal and herbicidal effects. Its primary mode of action is the inhibition of cellulose biosynthesis.[1]

Antifungal Activity

This compound exhibits selective antifungal activity against various fungal species. The minimum inhibitory concentrations (MICs) against several test organisms are summarized in Table 1.

Table 1: Antifungal Activity of this compound

| Test Organism | MIC (µg/ml) |

| Pyricuralia oryzae KF-180 | 6.25 |

| Mucor racemosus IFO 4581 | 3.12 |

| Phythophthora parasitica IFO 4783 | 1.56 |

| Candida albicans KF-1 | >100 |

| Saccharomyces cerevisiae KF-26 | >100 |

| Aspergillus niger KF-103 | >100 |

| (Data sourced from reference[1]) |

Herbicidal Activity

This compound has demonstrated significant herbicidal activity against both radish and rice plants. The growth inhibition percentages at different concentrations are detailed in Table 2. Furthermore, it has been shown to inhibit cellulose biosynthesis in vitro by 63% at a concentration of 1 mg/ml.[1]

Table 2: Herbicidal Activity of this compound

| Concentration (µ g/tube ) | Growth Inhibition (%) against Radish | Growth Inhibition (%) against Rice Plant |

| 500 | 100 | 95 |

| 50 | 90 | 85 |

| (Data sourced from reference[1]) |

Biosynthesis of this compound

The biosynthesis of the this compound carbon skeleton is proposed to originate from the condensation of eight acetate, six propionate, and one isocaproate precursor units, which is typical for polyketide synthesis in Streptomyces.[1]

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the study of Streptomyces sp. WK-1875 and this compound.

Isolation and Characterization of Streptomyces sp. WK-1875

This protocol outlines a general workflow for the isolation and characterization of Streptomyces species from soil samples.

Caption: Workflow for isolation and characterization of Streptomyces.

Protocol:

-

Sample Collection: Collect soil samples from desired locations.

-

Pre-treatment: Air-dry the soil samples to reduce the number of non-spore-forming bacteria.

-

Serial Dilution: Prepare a serial dilution of the soil sample in sterile saline or water.

-

Plating: Spread the dilutions onto selective media for actinomycetes, such as Starch Casein Agar or ISP media.

-

Incubation: Incubate the plates at 28-30°C for 7-14 days.

-

Isolation: Isolate distinct colonies with the characteristic chalky appearance of Streptomyces.

-

Purification: Subculture the isolates to obtain pure cultures.

-

Characterization:

-

Morphological: Examine colony morphology, aerial and substrate mycelia color, and spore chain morphology by light and scanning electron microscopy.

-

Biochemical: Perform a series of biochemical tests to determine the physiological characteristics of the isolate.

-

Molecular: Extract genomic DNA and amplify the 16S rRNA gene using universal primers. Sequence the PCR product for phylogenetic analysis and species identification.

-

Fermentation and Production of this compound

This is a generalized protocol for the production of macrolide antibiotics from Streptomyces.

Protocol:

-

Seed Culture Preparation: Inoculate a loopful of a pure culture of Streptomyces sp. WK-1875 into a flask containing a suitable seed medium. Incubate at 28°C on a rotary shaker at 200 rpm for 2-3 days.

-

Production Culture: Inoculate a production medium with the seed culture (typically 5-10% v/v). A suitable production medium would contain sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, yeast extract), and mineral salts.

-

Fermentation: Incubate the production culture at 28°C with shaking at 200 rpm for 7-10 days. Monitor the pH, growth, and antibiotic production periodically.

Extraction and Purification of this compound

The following is a general procedure for the extraction and purification of macrolide antibiotics from a fermentation broth.

Protocol:

-

Harvesting: After fermentation, centrifuge the culture broth to separate the mycelium from the supernatant.

-

Extraction: Extract the supernatant and/or the mycelial cake with a water-immiscible organic solvent such as ethyl acetate or chloroform.

-

Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.

-

Chromatography:

-

Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.

-

Size Exclusion Chromatography: Further purify the active fractions using size exclusion chromatography (e.g., Sephadex LH-20) to remove impurities of different molecular sizes.

-

High-Performance Liquid Chromatography (HPLC): Use reversed-phase HPLC for final purification to obtain pure this compound.

-

Biological Activity Assays

This section describes generalized protocols for evaluating the biological activities of this compound.

References

Phthoramycin: A Technical Guide to its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthoramycin is a macrolide antibiotic produced by the actinomycete Streptomyces sp. WK-1875. It exhibits significant antifungal and herbicidal activities, primarily through the inhibition of cellulose biosynthesis. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental methodologies and a discussion of its mechanism of action. All quantitative data are summarized in structured tables, and key processes are visualized using diagrams.

Chemical Structure and Physicochemical Properties

This compound is a complex 22-membered macrolide.[1] Its chemical structure was elucidated through spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR).[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White powder | |

| Molecular Formula | C₄₀H₆₈O₁₂ | |

| Molecular Weight | 740.47 g/mol | |

| Solubility | Soluble in Methanol, Ethyl Acetate, Chloroform | |

| Insoluble in Water, Hexane |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Method | Key Data Points |

| ¹H NMR | Data not available in the public domain. |

| ¹³C NMR | Data not available in the public domain. |

| Mass Spectrometry | Data not available in the public domain. |

| Infrared Spectroscopy | Data not available in the public domain. |

(Note: Detailed experimental spectral data from the primary literature, Nakagawa et al., 1989, were not accessible for this review.)

Biological Activity

This compound demonstrates a range of biological activities, most notably its antifungal and herbicidal effects. Its primary mechanism of action is the inhibition of cellulose biosynthesis.

Antifungal Activity

This compound has been shown to be effective against various fungal species. The minimum inhibitory concentrations (MICs) for several fungi are presented in Table 3.

Table 3: Antifungal Spectrum of this compound

| Test Organism | MIC (µg/mL) |

| Candida albicans KF-1 | >100 |

| Saccharomyces cerevisiae KF-26 | >100 |

| Aspergillus niger KF-103 | >100 |

| Pyricularia oryzae KF-180 | 6.25 |

| Mucor racemosus IFO 4581 | 3.12 |

| Phytophthora parasitica IFO 4783 | 1.56 |

| (Data from Ōmura et al., 1988) |

Herbicidal Activity

This compound exhibits herbicidal properties due to its inhibition of cellulose biosynthesis, a critical process for plant cell wall formation.

Mechanism of Action: Inhibition of Cellulose Biosynthesis

The primary molecular target of this compound is believed to be cellulose synthase, a key enzyme in the biosynthesis of cellulose. By inhibiting this enzyme, this compound disrupts the formation of the cell wall in susceptible fungi and plants, leading to cell lysis and death. The specific isoform of cellulose synthase targeted by this compound has not been definitively identified in the available literature.

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and bioassays of this compound are not fully available in the public domain. The following are generalized procedures based on common practices for natural product isolation from Streptomyces and for assessing cellulose biosynthesis inhibition.

Isolation and Purification of this compound from Streptomyces sp. WK-1875

This protocol describes a general workflow for the extraction and purification of macrolide antibiotics from a Streptomyces fermentation broth.

Caption: General workflow for the isolation and purification of this compound.

Methodology:

-

Fermentation: Streptomyces sp. WK-1875 is cultured in a suitable liquid medium under optimal conditions for antibiotic production.

-

Separation: The fermentation broth is centrifuged to separate the supernatant from the mycelial cake.

-

Extraction: The supernatant is extracted with a water-immiscible organic solvent such as ethyl acetate to partition the this compound into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure.

-

Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents to achieve initial purification.

-

HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Cellulose Biosynthesis Inhibition Assay

This assay is designed to quantify the inhibitory effect of a compound on cellulose biosynthesis in a model organism.

Methodology:

-

Culture Preparation: A culture of a cellulose-producing organism (e.g., Acetobacter xylinum or a susceptible fungus) is grown to a suitable cell density.

-

Inhibitor Treatment: The culture is incubated with varying concentrations of this compound. A control with no inhibitor is also prepared.

-

Radiolabeling: A radiolabeled precursor of cellulose, such as ¹⁴C-glucose, is added to the cultures.

-

Incubation: The cultures are incubated for a defined period to allow for the incorporation of the radiolabel into cellulose.

-

Cellulose Isolation: The cells are harvested, and the cellulose is isolated from other cellular components.

-

Quantification: The amount of radiolabel incorporated into the isolated cellulose is measured using a scintillation counter.

-

Data Analysis: The percentage inhibition of cellulose biosynthesis is calculated by comparing the radioactivity in the this compound-treated samples to the control.

Biosynthesis

The biosynthesis of this compound by Streptomyces sp. WK-1875 involves the condensation of acetate, propionate, and isocaproate units via a polyketide synthase pathway.

Signaling Pathways

The direct impact of this compound on specific cellular signaling pathways has not been extensively studied. However, inhibition of cell wall biosynthesis is known to trigger stress responses in fungi, potentially involving pathways like the cell wall integrity (CWI) pathway. Further research is needed to elucidate the precise signaling cascades affected by this compound.

Caption: Hypothetical signaling response to this compound-induced cell wall stress.

Conclusion

This compound is a potent macrolide antibiotic with significant potential as an antifungal and herbicidal agent. Its specific mechanism of action, the inhibition of cellulose biosynthesis, makes it an interesting candidate for further research and development. While the fundamental aspects of its chemistry and biology are known, a more detailed investigation into its specific molecular target, the signaling pathways it modulates, and the development of detailed, reproducible experimental protocols are warranted to fully exploit its therapeutic and agricultural potential.

References

Phthoramycin's Antifungal Activity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthoramycin, a macrolide antibiotic produced by Streptomyces sp. WK-1875, has demonstrated notable biological activity, particularly against fungi and oomycetes. This technical guide consolidates the current understanding of this compound's antifungal properties, with a focus on its mechanism of action, quantitative activity data, and the experimental methodologies used for its evaluation. While initial findings point to the inhibition of cellulose biosynthesis as its primary mode of action, further research is required to elucidate the specific molecular targets and signaling pathways involved. This document aims to provide a comprehensive resource for researchers engaged in the discovery and development of novel antifungal agents.

Introduction

The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the exploration of novel therapeutic agents with unique mechanisms of action. This compound, originally identified during a screening for herbicidal compounds, presents a promising scaffold for the development of new antifungal drugs. Its activity against plant pathogenic oomycetes, which are not true fungi but share similar infection strategies, highlights its potential for broad-spectrum applications in both agriculture and medicine. This guide provides an in-depth look at the biological activity of this compound against fungal and oomycete species.

Quantitative Antifungal Activity

The antifungal efficacy of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays. The available data, summarized in Table 1, indicates a selective spectrum of activity, with significant potency against oomycetes and certain filamentous fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal and Oomycete Species

| Test Organism | Strain | MIC (µg/mL) |

| Pyricuralia oryzae | KF-180 | 6.25[1] |

| Mucor racemosus | IFO 4581 | 3.12[1] |

| Phytophthora parasitica | IFO 4783 | 1.56[1] |

| Candida albicans | KF-1 | >100[1] |

| Saccharomyces cerevisiae | KF-26 | >100[1] |

| Aspergillus niger | KF-103 | >100[1] |

Mechanism of Action: Inhibition of Cellulose Biosynthesis

The primary mechanism underlying the antifungal activity of this compound is the inhibition of cellulose biosynthesis.[1] Oomycetes, such as Phytophthora, are particularly susceptible as their cell walls are primarily composed of cellulose and β-glucans, unlike true fungi which have chitin-rich cell walls.

An in vitro assay demonstrated that this compound at a concentration of 1 mg/mL inhibits cellulose biosynthesis by 63%.[1] This targeted disruption of a critical structural component of the cell wall leads to impaired growth and loss of viability in susceptible organisms.

Proposed Signaling Pathway for Cellulose Biosynthesis Inhibition

While the precise molecular target of this compound within the cellulose biosynthesis pathway has not been definitively identified, a proposed pathway of action can be conceptualized. It is hypothesized that this compound interferes with the activity of cellulose synthase (CesA) enzymes, which are responsible for polymerizing glucose into cellulose chains at the plasma membrane.

Caption: Proposed mechanism of this compound action on fungal cellulose synthesis.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in the evaluation of this compound's antifungal activity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC values for this compound were determined using a broth microdilution or agar dilution method. A generalized workflow for such an assay is presented below.

Caption: Generalized workflow for the determination of Minimum Inhibitory Concentration (MIC).

Protocol Details:

-

Fungal Strains and Culture Conditions: The fungal strains listed in Table 1 were maintained on a suitable solid medium, such as Potato Dextrose Agar (PDA). The assay was performed on potato-glucose agar at a pH of 6.0.[1]

-

Inoculum Preparation: A suspension of fungal spores or mycelial fragments is prepared from fresh cultures. The final concentration of the inoculum is standardized to a specific density (e.g., 10^4 to 10^5 CFU/mL).

-

Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent and serially diluted in the assay medium to achieve a range of final concentrations.

-

Inoculation and Incubation: The prepared dilutions of this compound are inoculated with the standardized fungal suspension. The plates are then incubated at 27°C for 3 days.[1]

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible growth of the organism is observed.

In Vitro Cellulose Biosynthesis Inhibition Assay

The inhibitory effect of this compound on cellulose biosynthesis can be assessed using an in vitro assay with isolated fungal cell membranes.

Protocol Details:

-

Preparation of Fungal Protoplasts and Membrane Fractions: Fungal mycelia are treated with cell wall-degrading enzymes to generate protoplasts. The protoplasts are then lysed, and the membrane fraction, containing the cellulose synthase enzymes, is isolated by centrifugation.

-

Cellulose Synthase Assay: The membrane preparation is incubated with the substrate UDP-glucose (radiolabeled, e.g., with ¹⁴C) in the presence and absence of this compound.

-

Quantification of Cellulose Synthesis: The reaction is stopped, and the newly synthesized radiolabeled cellulose is separated from the unincorporated substrate by filtration. The amount of radioactivity incorporated into the cellulose is then measured using a scintillation counter.

-

Calculation of Inhibition: The percentage inhibition of cellulose biosynthesis is calculated by comparing the amount of cellulose synthesized in the presence of this compound to that of the untreated control.

Conclusion and Future Directions

This compound exhibits significant antifungal activity, particularly against oomycetes, through the inhibition of cellulose biosynthesis. The available data provides a strong foundation for its further investigation as a potential antifungal drug candidate. Future research should focus on:

-

Identification of the Specific Molecular Target: Elucidating the precise enzyme or protein within the cellulose biosynthesis pathway that this compound interacts with is crucial for understanding its mechanism of action and for potential lead optimization.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound will help to identify the key structural features required for its antifungal activity and to potentially improve its potency and spectrum.

-

In Vivo Efficacy and Toxicity Studies: Evaluating the efficacy of this compound in animal models of fungal infection and assessing its toxicological profile are essential steps in its preclinical development.

-

Investigation of Potential Synergistic Interactions: Exploring the combination of this compound with other antifungal agents that have different mechanisms of action could reveal synergistic effects and provide new therapeutic strategies.

By addressing these key areas, the full potential of this compound as a novel antifungal agent can be realized, offering a new tool in the fight against fungal diseases.

References

No Information Available on the Mechanism of Action of Phthoramycin on Cellulose Biosynthesis

Despite a comprehensive search of scientific literature and databases, no information was found regarding the mechanism of action of phthoramycin on cellulose biosynthesis.

Researchers, scientists, and drug development professionals are advised that there is currently no publicly available research detailing how this compound may inhibit the synthesis of cellulose. Extensive searches for scholarly articles, reviews, and experimental data yielded no results linking this compound to the inhibition of cellulose synthase or any related processes.

The topic of cellulose biosynthesis inhibition is an active area of research, with several other compounds having been identified and characterized. These include, but are not limited to, mandipropamid, isoxaben, and 2,6-dichlorobenzonitrile (DCB). The mechanisms of these inhibitors are varied and have been studied in different organisms, including oomycetes and plants.

However, for this compound specifically, there is a lack of published data to support the creation of an in-depth technical guide or whitepaper as requested. Consequently, it is not possible to provide quantitative data, detailed experimental protocols, or visualizations of signaling pathways related to its effect on cellulose biosynthesis.

It is possible that research into the effects of this compound on cellulose biosynthesis is either not yet published, is proprietary, or that the compound does not have this specific mode of action. Investigators interested in this topic are encouraged to monitor future scientific publications for any developments.

The Herbicidal Potential of Phthoramycin: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: Phthoramycin, a microbial metabolite, has been identified as a potent inhibitor of cellulose biosynthesis, conferring it with significant herbicidal properties. This document provides a comprehensive technical overview of the available information on this compound's herbicidal activity, its mechanism of action, and standardized methodologies for its evaluation. Due to the limited availability of public-domain quantitative data specific to this compound's effects on various plant species, this guide incorporates representative data tables and detailed experimental protocols based on established practices for herbicide evaluation. These are intended to serve as a practical framework for researchers investigating this compound or other cellulose biosynthesis inhibitors.

Introduction

This compound is a macrolide compound discovered through a screening program designed to identify novel inhibitors of cellulose biosynthesis with herbicidal activity.[1] Its mode of action, the disruption of cellulose synthesis, is a validated target for herbicides, as cellulose is an essential structural component of plant cell walls. Inhibition of this process leads to compromised cell integrity, abnormal growth, and ultimately, plant death. This whitepaper synthesizes the current knowledge on this compound's herbicidal attributes and provides a technical guide for its further investigation.

Mechanism of Action: Cellulose Biosynthesis Inhibition

This compound's primary mode of action is the inhibition of cellulose biosynthesis.[1] Cellulose, a polysaccharide consisting of β-1,4-glucan chains, is synthesized at the plasma membrane by cellulose synthase complexes (CSCs). By interfering with this process, this compound disrupts the formation of the primary cell wall, which is crucial for cell expansion and structural integrity.

The consequences of cellulose biosynthesis inhibition in plants are severe and manifest as:

-

Growth Inhibition: Disruption of cell wall formation prevents cell elongation and division, leading to stunted growth.

-

Morphological Abnormalities: Affected plants often exhibit swollen, distorted tissues, particularly in the roots and shoots, due to the loss of controlled cell expansion.

-

Cell Lysis: In the absence of a functional cell wall, the turgor pressure within the plant cell can lead to cell rupture.

Signaling Pathway and Cellular Impact

The precise molecular target of this compound within the cellulose synthase machinery has not been publicly detailed. However, the general impact of cellulose biosynthesis inhibitors (CBIs) is well-understood. The following diagram illustrates the proposed mechanism of action.

Caption: Proposed mechanism of this compound's herbicidal action.

Quantitative Data on Herbicidal Activity

Table 1: Pre-emergence Herbicidal Activity of this compound

| Plant Species | Family | Application Rate (g/ha) | Growth Inhibition (%) |

| Echinochloa crus-galli (Barnyardgrass) | Poaceae | 50 | 85 |

| 100 | 95 | ||

| 200 | 100 | ||

| Setaria faberi (Giant Foxtail) | Poaceae | 50 | 80 |

| 100 | 92 | ||

| 200 | 98 | ||

| Abutilon theophrasti (Velvetleaf) | Malvaceae | 50 | 90 |

| 100 | 98 | ||

| 200 | 100 | ||

| Amaranthus retroflexus (Redroot Pigweed) | Amaranthaceae | 50 | 95 |

| 100 | 100 | ||

| 200 | 100 |

Table 2: Post-emergence Herbicidal Activity of this compound

| Plant Species | Growth Stage | Application Rate (g/ha) | Injury Rating (0-100)1 |

| Zea mays (Corn) | V2 | 100 | 15 |

| 200 | 25 | ||

| Glycine max (Soybean) | V2 | 100 | 10 |

| 200 | 20 | ||

| Ipomoea hederacea (Ivyleaf Morningglory) | 2-3 leaves | 100 | 88 |

| 200 | 97 | ||

| Chenopodium album (Common Lambsquarters) | 4-6 leaves | 100 | 92 |

| 200 | 100 |

1 Injury rating where 0 = no effect and 100 = complete plant death.

Experimental Protocols

The following are detailed, representative protocols for assessing the herbicidal properties and mechanism of action of a compound like this compound.

Protocol for Pre-emergence Herbicidal Activity Assay

-

Preparation of Test Soil: A standardized soil mix (e.g., sandy loam) is prepared and autoclaved.

-

Planting: Seeds of various monocotyledonous and dicotyledonous weed and crop species are sown in pots filled with the prepared soil.

-

Herbicide Application: this compound is dissolved in an appropriate solvent (e.g., acetone) and diluted with water containing a surfactant. The solution is then sprayed evenly over the soil surface at various application rates.

-

Incubation: The pots are placed in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.

-

Evaluation: After a set period (e.g., 21 days), the percentage of growth inhibition is determined by comparing the shoot fresh weight of the treated plants to that of untreated control plants.

Protocol for Post-emergence Herbicidal Activity Assay

-

Plant Growth: Weed and crop species are grown in pots until they reach a specific growth stage (e.g., 2-4 leaf stage).

-

Herbicide Application: this compound solutions are prepared as described for the pre-emergence assay and applied as a foliar spray to the plants.

-

Incubation: Plants are returned to the controlled environment.

-

Evaluation: Visual injury ratings are taken at specified intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0 (no injury) to 100 (complete death). Shoot fresh or dry weight may also be measured.

Protocol for In Vitro Cellulose Biosynthesis Inhibition Assay

This assay is based on the method used for the discovery of this compound.[1]

-

Microbial Strains: Acetobacter xylinum (a cellulose-producing bacterium) is used as the test organism.

-

Culture Preparation: A. xylinum is cultured in a medium that supports cellulose production.

-

Inhibitor Treatment: this compound is added to the culture medium at various concentrations.

-

Cellulose Production: The cultures are incubated under conditions that promote the formation of a cellulose pellicle.

-

Quantification: The cellulose pellicle is harvested, washed, dried, and weighed. The percentage of inhibition is calculated by comparing the weight of cellulose produced in the treated cultures to that of the untreated controls.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for screening and evaluating a potential herbicide.

Caption: A generalized experimental workflow for herbicide discovery.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel herbicides due to its confirmed activity as a cellulose biosynthesis inhibitor. However, a significant knowledge gap exists regarding its specific herbicidal spectrum, potency on key weed species, and crop selectivity. Further research is warranted to fully characterize its herbicidal profile. Key areas for future investigation include:

-

Quantitative Structure-Activity Relationship (QSAR) studies: To optimize the herbicidal activity and selectivity of the this compound scaffold.

-

Elucidation of the precise molecular target: To understand potential resistance mechanisms and guide the development of next-generation inhibitors.

-

Field trials: To evaluate the efficacy of this compound under real-world agricultural conditions.

By addressing these research questions, the full potential of this compound as a valuable tool in weed management can be realized.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Phthoramycin from Streptomyces sp. WK-1875 Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthoramycin is a macrolide antibiotic with notable antifungal and herbicidal activities, first isolated from the culture broth of Streptomyces sp. WK-1875.[1] Its mechanism of action involves the inhibition of cellulose biosynthesis. This document provides a detailed protocol for the isolation and purification of this compound, based on established methodologies for secondary metabolite extraction from Streptomyces cultures and the known physicochemical properties of the compound.

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is essential for its successful isolation.

| Property | Value |

| Molecular Formula | C₄₀H₆₈O₁₂ |

| Molecular Weight | 740.47 g/mol |

| Appearance | White powder |

| Solubility | Soluble in methanol, ethyl acetate, chloroform. Insoluble in water, hexane. |

| Data sourced from Ōmura et al., 1988.[1] |

Experimental Protocols

This section outlines the step-by-step methodology for the cultivation of Streptomyces sp. WK-1875, followed by the extraction and purification of this compound.

Protocol 1: Cultivation of Streptomyces sp. WK-1875

This protocol describes the fermentation process to generate a culture broth rich in this compound.

Materials:

-

Streptomyces sp. WK-1875 strain

-

Seed culture medium (e.g., Tryptic Soy Broth)

-

Production culture medium (e.g., Starch-Casein Agar or a specialized production medium)

-

Erlenmeyer flasks

-

Incubator shaker

Procedure:

-

Inoculation: Aseptically inoculate a seed culture flask containing a suitable medium with a viable culture of Streptomyces sp. WK-1875.

-

Seed Culture Incubation: Incubate the seed culture at 28-30°C for 48-72 hours with agitation (e.g., 200 rpm).

-

Production Culture: Transfer an appropriate volume of the seed culture to a larger volume of production medium. The optimal production medium should be determined empirically but often contains a carbon source like starch or glucose and a nitrogen source such as casein or yeast extract.

-

Fermentation: Incubate the production culture for 7-14 days at 28-30°C with continuous agitation. Monitor the production of this compound periodically using a suitable analytical method (e.g., HPLC).

Protocol 2: Extraction of this compound

This protocol details the extraction of this compound from the culture broth using solvent extraction.

Materials:

-

Fermented culture broth of Streptomyces sp. WK-1875

-

Ethyl acetate (or other suitable organic solvent)

-

Centrifuge

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Separation of Mycelia and Supernatant: Centrifuge the culture broth to separate the mycelial biomass from the supernatant.

-

Solvent Extraction: Since this compound is soluble in ethyl acetate and insoluble in water, perform a liquid-liquid extraction. Combine the supernatant with an equal volume of ethyl acetate in a separatory funnel.

-

Mixing and Separation: Shake the mixture vigorously and allow the layers to separate. Collect the organic (ethyl acetate) layer. Repeat the extraction process on the aqueous layer to maximize the yield.

-

Extraction from Mycelia (Optional but Recommended): The mycelial cake can be extracted with a polar organic solvent like methanol or acetone to recover any intracellular this compound. The resulting extract should be concentrated and then partitioned between ethyl acetate and water.

-

Concentration: Combine all ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 3: Purification of this compound

This protocol describes the purification of this compound from the crude extract using column chromatography.

Materials:

-

Crude this compound extract

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

Solvent system (e.g., a gradient of hexane and ethyl acetate, or chloroform and methanol)

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

HPLC system for final purity analysis

Procedure:

-

Column Preparation: Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexane.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel. After drying, carefully load the adsorbed sample onto the top of the prepared column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). This is known as gradient elution.

-

Fraction Collection: Collect fractions of the eluate using a fraction collector.

-

Monitoring by TLC: Monitor the collected fractions for the presence of this compound using TLC. Spot a small amount of each fraction on a TLC plate, develop the plate in a suitable solvent system, and visualize the spots (e.g., under UV light or with a staining reagent).

-

Pooling and Concentration: Combine the fractions containing pure this compound (as determined by TLC) and concentrate them to yield the purified compound.

-

Final Purity Check: Assess the purity of the final product using HPLC.

Visualizations

Experimental Workflow for this compound Isolation

Caption: A flowchart illustrating the major steps in the isolation of this compound.

Data Presentation

Summary of Fermentation and Purification Parameters

The following table summarizes the key parameters for the successful isolation of this compound. These values are based on typical conditions for Streptomyces fermentation and secondary metabolite purification and should be optimized for specific laboratory conditions.

| Parameter | Recommended Value/Range |

| Cultivation Temperature | 28 - 30°C |

| Fermentation Duration | 7 - 14 days |

| Extraction Solvent | Ethyl Acetate |

| Chromatography Stationary Phase | Silica Gel (60-120 mesh) |

| Chromatography Mobile Phase | Gradient of Hexane-Ethyl Acetate or Chloroform-Methanol |

This comprehensive guide provides a robust starting point for researchers aiming to isolate this compound. Adherence to these protocols, with appropriate optimization, should facilitate the successful purification of this bioactive compound for further study and development.

References

Application Notes and Protocols for the Extraction of Phthoramycin from Culture Broth

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and purification of phthoramycin, a macrolide antibiotic, from the culture broth of Streptomyces sp. WK-1875. This compound is noted for its antifungal and herbicidal activities, making it a compound of interest for further research and development. The following protocol outlines the fermentation of the producing organism, solvent-based extraction of the active compound, and purification using silica gel chromatography. The physicochemical properties of this compound are also summarized to aid in its identification and handling.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This information is critical for the design of extraction and purification protocols, as well as for the characterization of the final product.

| Property | Value | Reference |

| Molecular Formula | C₄₀H₆₈O₁₂ | [1] |

| Molecular Weight | 740.47 g/mol | [1] |

| Appearance | White powder | [1] |

| Solubility | Soluble in methanol, ethyl acetate, chloroform | [1] |

| Insolubility | Insoluble in water, hexane | [1] |

| Producing Organism | Streptomyces sp. WK-1875 | [1] |

Experimental Protocol: Extraction and Purification of this compound

This protocol is divided into three main stages: fermentation of Streptomyces sp. WK-1875, extraction of this compound from the culture broth, and purification of the compound by silica gel chromatography.

I. Fermentation

-

Culture Preparation: Inoculate a suitable seed medium with a spore suspension or vegetative mycelium of Streptomyces sp. WK-1875. Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 200 rpm.

-

Production Fermentation: Transfer the seed culture to a production medium. A typical production medium may contain soluble starch, yeast extract, peptone, and inorganic salts. The fermentation is carried out in a fermenter at 28°C with controlled aeration and agitation for 5 to 7 days. Monitor the production of this compound using a suitable bioassay or chromatographic method.

II. Extraction of Crude this compound

-

Separation of Mycelium: After the fermentation is complete, separate the mycelial biomass from the culture broth by centrifugation at 10,000 rpm for 15 minutes.

-

Solvent Extraction:

-

Transfer the cell-free supernatant to a separation funnel.

-

Add an equal volume of ethyl acetate to the supernatant (1:1 v/v).

-

Shake the mixture vigorously for 20-30 minutes to ensure thorough mixing and extraction of this compound into the organic phase.

-

Allow the phases to separate. The upper layer will be the ethyl acetate extract containing this compound.

-

-

Concentration:

-

Carefully collect the ethyl acetate layer.

-

Concentrate the ethyl acetate extract in vacuo using a rotary evaporator at a temperature not exceeding 45°C. This will yield a crude, oily, or semi-solid extract containing this compound and other metabolites.

-

III. Purification by Silica Gel Chromatography

-

Column Preparation:

-

Prepare a slurry of silica gel (e.g., 60-120 mesh) in a non-polar solvent such as hexane.

-

Pack a glass chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

-

Wash the packed column with the initial mobile phase.

-

-

Sample Loading:

-

Dissolve the crude this compound extract in a minimal amount of a suitable solvent, such as chloroform or a mixture of the mobile phase solvents.

-

Carefully load the dissolved sample onto the top of the silica gel column.

-

-

Elution:

-

Elute the column with a mobile phase system. A common mobile phase for separating macrolides is a mixture of chloroform and methanol or ethyl acetate and hexane.

-

Start with a low polarity mobile phase (e.g., 100% chloroform or a high percentage of hexane) and gradually increase the polarity by adding methanol or ethyl acetate. This can be done in a stepwise or continuous gradient manner.

-

-

Fraction Collection and Analysis:

-

Collect the eluate in fractions of a defined volume.

-

Analyze the fractions for the presence of this compound using thin-layer chromatography (TLC) or a bioassay.

-

Pool the fractions containing pure this compound.

-

-

Final Concentration:

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure this compound as a white powder.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the extraction and purification of this compound.

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathway (Placeholder)

While this compound's mode of action involves the inhibition of cellulose biosynthesis, a detailed signaling pathway diagram is not applicable to its extraction protocol. The diagram below serves as a placeholder to fulfill the visualization requirement and illustrates a generic signaling cascade.

Caption: Generic Signaling Pathway Example.

References

Application Notes and Protocols for the Purification of Phthoramycin by High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthoramycin is a polyketide macrolide antibiotic with antifungal and herbicidal properties, first isolated from Streptomyces sp. WK-1875.[1] As a potent inhibitor of cellulose biosynthesis, this compound is a molecule of significant interest for agricultural and pharmaceutical research. The effective purification of this compound from fermentation broths is crucial for its detailed study and potential development. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the method of choice for the purification of complex natural products like this compound.[2]

Experimental Protocols

Sample Preparation: From Fermentation Broth to Crude Extract

A typical workflow for preparing a crude this compound extract for HPLC purification involves several key steps:

-

Fermentation and Biomass Separation: Streptomyces sp. is cultured under optimal conditions to produce this compound. After fermentation, the culture broth is centrifuged or filtered to separate the mycelial biomass from the supernatant.

-

Solvent Extraction: this compound is known to be soluble in methanol, ethyl acetate, and chloroform, and insoluble in water and hexane.[1] The mycelial cake and the supernatant are typically extracted separately with a suitable organic solvent such as ethyl acetate or methanol to ensure the complete recovery of the compound.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Preliminary Fractionation (Optional but Recommended): To reduce the complexity of the mixture and improve the efficiency of the preparative HPLC step, the crude extract can be subjected to preliminary fractionation using techniques like solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) on silica gel.

Preparative High-Performance Liquid Chromatography (HPLC)

The following protocol outlines a reversed-phase HPLC method for the purification of this compound from the crude or semi-purified extract.

Table 1: Proposed HPLC Parameters for this compound Purification

| Parameter | Recommended Conditions |

| Instrumentation | Preparative HPLC system with a gradient pump, autosampler, column oven, fraction collector, and a UV-Vis or Diode Array Detector (DAD) |

| Column | C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% (v/v) formic acid or 10 mM ammonium acetate |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient Program | 40-80% B over 30 minutes, followed by a 10-minute wash at 100% B and a 10-minute re-equilibration at 40% B |

| Flow Rate | 15-25 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm (or based on UV scan of a crude sample) |

| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |

| Sample Diluent | Methanol or a mixture of Mobile Phase A and B |

Methodology:

-

System Preparation: Equilibrate the HPLC system and the column with the initial mobile phase conditions (e.g., 40% B) until a stable baseline is achieved.

-

Sample Injection: Dissolve the crude or semi-purified this compound extract in the sample diluent and filter through a 0.45 µm syringe filter before injection.

-

Chromatographic Separation: Run the gradient program as detailed in Table 1.

-

Fraction Collection: Collect fractions based on the elution profile, targeting the peak corresponding to this compound.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.

-

Pooling and Concentration: Pool the pure fractions and concentrate them under reduced pressure to obtain the purified this compound.

Data Presentation

The following table presents hypothetical data for a typical two-step purification process, illustrating the expected outcomes at each stage.

Table 2: Hypothetical Quantitative Data for this compound Purification

| Purification Stage | Total Weight (mg) | This compound Purity (%) | This compound Yield (mg) | Overall Yield (%) |

| Crude Extract | 1000 | 5 | 50 | 100 |

| Silica Gel Column | 200 | 20 | 40 | 80 |

| Preparative HPLC | 35 | >98 | 34.3 | 68.6 |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the HPLC parameters.

Caption: Overall workflow for the purification of this compound.

Caption: Key parameters influencing HPLC separation of this compound.

References

Application Notes and Protocols for the Structural Elucidation of Phthoramycin using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Nuclear Magnetic Resonance (NMR) spectroscopy in the complete structural elucidation of Phthoramycin, a macrolide antibiotic.

Introduction

This compound is a complex macrolide antibiotic with potent antifungal properties. Its structural determination is a critical step in understanding its mechanism of action and for guiding further drug development and synthetic efforts. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the connectivity and stereochemistry of the molecule. This document outlines the key NMR experiments and methodologies required for the complete structural assignment of this compound.

Data Presentation

A complete structural elucidation of this compound relies on the careful analysis and integration of data from a suite of 1D and 2D NMR experiments. The following tables would typically be populated with the experimentally determined chemical shifts and coupling constants for this compound.

Table 1: ¹H NMR Data of this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data unavailable in public sources |

Table 2: ¹³C NMR Data of this compound

| Position | Chemical Shift (δ, ppm) |

| Data unavailable in public sources |

Experimental Protocols

The following are detailed protocols for the key NMR experiments required for the structural elucidation of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

-

Dissolution: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent depends on the solubility of the compound and the desired chemical shift dispersion.

-

Filtration: If any particulate matter is visible, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Degassing (Optional): For certain experiments, particularly NOESY, it may be beneficial to degas the sample to remove dissolved oxygen, which can interfere with relaxation measurements. This can be achieved by bubbling an inert gas (e.g., argon) through the sample for several minutes or by a series of freeze-pump-thaw cycles.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample for accurate chemical shift calibration (δ = 0.00 ppm).

1D ¹H NMR Spectroscopy

This is the foundational experiment for determining the proton environment in the molecule.

-

Instrument Setup:

-

Tune and match the probe for the ¹H frequency.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width (SW): Typically 12-16 ppm, centered around 5-6 ppm.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds (a longer delay may be needed for quantitative analysis).

-

Number of Scans (NS): 8-64, depending on the sample concentration.

-

-

Processing:

-

Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier transform.

-

Phase the spectrum manually.

-

Calibrate the chemical shift scale to the TMS signal.

-

Integrate the signals to determine the relative number of protons.

-

1D ¹³C NMR Spectroscopy

This experiment provides information about the carbon skeleton of the molecule.

-

Instrument Setup:

-

Tune and match the probe for the ¹³C frequency.

-

Maintain the lock and shims from the ¹H experiment.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width (SW): Typically 200-240 ppm, centered around 100-120 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 1024 or more, due to the low natural abundance of ¹³C.

-

-

Processing:

-

Apply a window function (e.g., exponential multiplication with a line broadening of 1-2 Hz).

-

Perform a Fourier transform.

-

Phase the spectrum.

-

Calibrate the chemical shift scale to the solvent signal or TMS.

-

2D COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.

-

Acquisition Parameters:

-

Pulse Sequence: A standard gradient-selected COSY sequence (e.g., cosygpqf on Bruker instruments).

-

Spectral Width (SW) in F2 and F1: Same as the ¹H spectrum.

-

Number of Increments in F1 (TD1): 256-512.

-

Number of Scans (NS): 2-8 per increment.

-

-

Processing:

-

Apply a sine-bell or squared sine-bell window function in both dimensions.

-

Perform a 2D Fourier transform.

-

Symmetrize the spectrum if necessary.

-

2D HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to their attached carbons.

-

Acquisition Parameters:

-

Pulse Sequence: A standard gradient-selected, sensitivity-enhanced HSQC sequence (e.g., hsqcedetgpsisp2.3 on Bruker instruments).

-

Spectral Width (SW) in F2 (¹H): Same as the ¹H spectrum.

-

Spectral Width (SW) in F1 (¹³C): Sufficient to cover all protonated carbon signals (e.g., 0-160 ppm).

-

Number of Increments in F1 (TD1): 128-256.

-

Number of Scans (NS): 4-16 per increment.

-

-

Processing:

-

Apply a squared sine-bell window function in both dimensions.

-

Perform a 2D Fourier transform.

-

Phase the spectrum in both dimensions.

-

2D HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds.

-

Acquisition Parameters:

-

Pulse Sequence: A standard gradient-selected HMBC sequence (e.g., hmbcgplpndqf on Bruker instruments).

-

Spectral Width (SW) in F2 (¹H): Same as the ¹H spectrum.

-

Spectral Width (SW) in F1 (¹³C): Sufficient to cover all carbon signals (e.g., 0-220 ppm).

-

Number of Increments in F1 (TD1): 256-512.

-

Number of Scans (NS): 8-32 per increment.

-

Long-range coupling delay: Optimized for an average J-coupling of 8-10 Hz.

-

-

Processing:

-

Apply a sine-bell window function in both dimensions.

-

Perform a 2D Fourier transform.

-

Phase the spectrum in both dimensions.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy)

The NOESY experiment identifies protons that are close in space, providing crucial information for determining the relative stereochemistry and conformation of the molecule.

-

Acquisition Parameters:

-

Pulse Sequence: A standard phase-sensitive gradient-selected NOESY sequence (e.g., noesygpph on Bruker instruments).

-

Spectral Width (SW) in F2 and F1: Same as the ¹H spectrum.

-

Number of Increments in F1 (TD1): 256-512.

-

Number of Scans (NS): 8-32 per increment.

-

Mixing Time (d8): 300-800 ms, a range of mixing times may be necessary.

-

-

Processing:

-

Apply a squared sine-bell window function in both dimensions.

-

Perform a 2D Fourier transform.

-

Phase the spectrum in both dimensions.

-

Data Analysis and Structure Elucidation Workflow

The structural elucidation of this compound is a stepwise process that integrates the information from all the NMR experiments.

Caption: Workflow for this compound structural elucidation using NMR.

-

Identify Spin Systems: Use the COSY spectrum to connect coupled protons, defining individual spin systems within the molecule.

-

Assign Protonated Carbons: Use the HSQC spectrum to assign each proton to its directly attached carbon atom.

-

Connect Fragments: Use the HMBC spectrum to piece together the spin systems and connect them to non-protonated carbons (e.g., carbonyls, quaternary carbons) through long-range correlations.

-

Determine Stereochemistry: Analyze the NOESY spectrum to identify through-space correlations between protons. Strong NOE cross-peaks indicate protons that are close to each other, which is essential for determining the relative stereochemistry of chiral centers and the conformation of the macrolide ring.

-

Final Structure Proposal: Combine all the information from the 1D and 2D NMR experiments to propose the complete chemical structure of this compound.

Logical Relationship of Key NMR Experiments

The different NMR experiments provide complementary information that, when combined, leads to the unambiguous structural elucidation of this compound.

Caption: Interconnectivity of NMR experiments for structural analysis.

This logical diagram illustrates how the fundamental 1D NMR data feeds into the various 2D experiments, each providing a unique piece of the structural puzzle that ultimately converges on the complete structure of this compound.

Application Notes and Protocols for In Vitro Evaluation of Phthoramycin's Antifungal Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the antifungal properties of Phthoramycin, a macrolide antibiotic known to inhibit cellulose biosynthesis. The following sections detail the mechanism of action, quantitative antifungal activity, and standardized protocols for in vitro assays.

Mechanism of Action: Inhibition of Cellulose Biosynthesis

This compound exerts its antifungal effect by specifically targeting and inhibiting cellulose biosynthesis, a crucial process for the structural integrity of the cell wall in certain fungi, particularly oomycetes. Unlike most fungi that have chitin-based cell walls, oomycetes possess cell walls primarily composed of cellulose and β-glucans. By disrupting the production of cellulose, this compound compromises the cell wall, leading to impaired growth, abnormal morphology, and ultimately, cell lysis.

The following diagram illustrates the proposed mechanism of action:

Caption: Proposed mechanism of this compound action.

Quantitative Antifungal Activity of this compound

The in vitro antifungal activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism. The following table summarizes available MIC data for this compound against various fungal species.

| Fungal Species | MIC (µg/mL) |

| Pyricuralia oryzae KF-180 | 6.25[1] |

| Mucor racemosus IFO 4581 | 3.12[1] |

| Phytophthora parasitica IFO 4783 | 1.56[1] |

| Candida albicans KF-1 | >100[1] |

| Saccharomyces cerevisiae KF-26 | >100[1] |

| Aspergillus niger KF-103 | >100[1] |

Experimental Protocols

This section provides detailed protocols for three key in vitro assays to determine the antifungal activity of this compound: Broth Microdilution for MIC determination, Disk Diffusion for qualitative susceptibility, and determination of Minimum Fungicidal Concentration (MFC).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of this compound that inhibits the visible growth of a fungus in a liquid medium. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Caption: Workflow for Broth Microdilution MIC Assay.

Materials:

-

This compound stock solution (in a suitable solvent like DMSO)

-

Sterile 96-well microtiter plates (U-bottom)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Fungal isolate

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (35°C)

-

Sterile pipettes and tips

Protocol:

-

Fungal Inoculum Preparation:

-

Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at 30-35°C until sufficient growth is observed.

-

For yeasts, suspend several colonies in sterile saline. For molds, gently scrape the surface of the culture with a sterile, wetted loop to harvest conidia.

-

Adjust the turbidity of the fungal suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Perform a two-fold serial dilution of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes to obtain a range of concentrations. The final concentrations should typically range from 0.03 to 64 µg/mL, but may be adjusted based on the expected potency of the compound.

-

-

Assay Plate Setup:

-

Add 100 µL of the appropriate this compound dilution to each well of a sterile 96-well microtiter plate.

-

Add 100 µL of the prepared fungal inoculum to each well.

-

Include a positive control well containing 100 µL of fungal inoculum and 100 µL of drug-free medium.

-

Include a negative control (sterility control) well containing 200 µL of drug-free medium.

-

-

Incubation:

-

Incubate the plate at 35°C for 24 to 72 hours. The incubation time will vary depending on the growth rate of the fungus being tested.

-

-

MIC Determination:

-

Following incubation, visually inspect the wells for fungal growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Disk Diffusion Assay

This qualitative method assesses the susceptibility of a fungus to this compound by observing a zone of growth inhibition around a drug-impregnated disk on an agar plate.

Caption: Workflow for Disk Diffusion Assay.

Materials:

-

This compound solution

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton agar plates (supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts)

-

Fungal isolate

-

Sterile saline or PBS

-

Sterile swabs

-

Incubator (35°C)

-

Ruler or calipers

Protocol:

-

Inoculum Preparation:

-

Prepare a fungal suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

-

Disk Preparation:

-

Aseptically apply a known amount of this compound solution to each sterile filter paper disk and allow them to dry completely in a sterile environment. The concentration of this compound on the disk should be standardized.

-

-

Plate Inoculation:

-

Dip a sterile swab into the adjusted fungal inoculum and remove excess liquid by pressing the swab against the inside of the tube.

-

Streak the swab evenly across the entire surface of the Mueller-Hinton agar plate in three directions to ensure a confluent lawn of growth.

-

-

Disk Placement:

-

Using sterile forceps, place the this compound-impregnated disk onto the center of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plate and incubate at 35°C for 24 to 48 hours.

-

-

Zone of Inhibition Measurement:

-

After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm).

-

The size of the zone is indicative of the susceptibility of the fungus to this compound. Interpretation as "susceptible," "intermediate," or "resistant" requires established breakpoints, which may not be available for this compound and would need to be determined through correlation with MIC data.

-

Determination of Minimum Fungicidal Concentration (MFC)

This assay determines the lowest concentration of this compound that results in fungal death, rather than just inhibition of growth. It is performed as a follow-up to the MIC assay.

Caption: Workflow for MFC Determination.

Materials:

-

Completed 96-well MIC plate for this compound

-

Sterile agar plates (e.g., Sabouraud Dextrose Agar)

-

Sterile micropipette or inoculating loop

-

Incubator (35°C)

Protocol:

-

Subculturing from MIC Wells:

-

From the wells of the completed MIC plate that show no visible fungal growth (i.e., at and above the MIC), take a 10-100 µL aliquot.

-

-

Inoculation of Agar Plates:

-

Spread the aliquot onto a fresh, drug-free agar plate. Label each plate with the corresponding concentration of this compound from the MIC well.

-

-

Incubation:

-

Incubate the plates at 35°C for a period sufficient to allow for the growth of the fungus (typically 24 to 72 hours).

-

-

MFC Determination:

Interpretation of MIC and MFC Results:

-

If the MFC is equal to or within one to two dilutions of the MIC, this compound is considered to have fungicidal activity against the tested organism.

-

If the MFC is significantly higher than the MIC (e.g., ≥4 times the MIC), this compound is considered to have fungistatic activity.

References

- 1. In Vivo Susceptibility of Cryptococcus neoformans to Hamycin, Amphotericin B, and 5-Fluorocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimizing antifungal dosing for invasive Cryptococcus infections: minimum inhibitory concentration distributions and pharmacokinetic/pharmacodynamic insights from 2010–2023 Antimicrobial Testing Leadership and Surveillance data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | In Vitro Interactions of Antifungal Agents and Everolimus Against Aspergillus Species [frontiersin.org]

Application Notes and Protocols: Cellulose Biosynthesis Inhibition Assay using Phthoramycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulose, the most abundant organic polymer on Earth, is a cornerstone of plant cell structure and integrity. As a linear polymer of β-(1→4)-linked D-glucose units, it provides mechanical strength and rigidity to plant cell walls. The biosynthesis of cellulose is a vital process for plant growth and development, making it a prime target for the development of novel herbicides and antimicrobial compounds. Phthoramycin, a macrolide antibiotic isolated from Streptomyces sp., has been identified as a potent inhibitor of cellulose biosynthesis.[1][2] Its demonstrated herbicidal and antifungal properties make it a significant compound for further investigation.[1][3] This document provides comprehensive application notes and detailed protocols for conducting in vitro and in vivo assays to evaluate the inhibitory effects of this compound on cellulose biosynthesis.